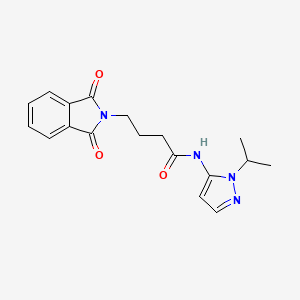
4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is used in the development of drugs and other biomedical applications. In
科学的研究の応用
Anticonvulsant Evaluation
Ahuja et al. (2014) synthesized novel derivatives of this compound, incorporating essential amino acids to explore their anticonvulsant potential. These compounds showed significant efficacy in suppressing convulsions induced by electrical seizures in preclinical models, with some derivatives increasing gamma-amino butyric acid levels in brain regions, suggesting their promise as anticonvulsant candidates (Ahuja, Husain, & Siddiqui, 2014).
Antimicrobial Evaluation
Farag et al. (2009) reported the synthesis of new derivatives incorporating the pyrimidine ring, which demonstrated moderate antimicrobial activity. This study indicates the potential use of these compounds in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Heterocyclic Synthesis
Hussein et al. (2008) explored the compound's utility in synthesizing polyfunctionally substituted pyridine and pyrazole derivatives. Their work illustrates the versatility of this compound as a precursor in creating structurally diverse heterocyclic compounds with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).
Catalytic Complexes Formation
Palombo et al. (2019) studied the formation of complexes with palladium(II) chloride, highlighting the compound's role in creating supramolecular structures. This research contributes to the understanding of its applications in catalysis and materials science (Palombo et al., 2019).
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2008) synthesized derivatives that acted as potent inhibitors of dipeptidyl peptidase IV, showing potential for treating type 2 diabetes. This study opens avenues for the compound's application in developing antidiabetic therapies (Nitta et al., 2008).
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(2)22-15(9-10-19-22)20-16(23)8-5-11-21-17(24)13-6-3-4-7-14(13)18(21)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXHTCDQPOKYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

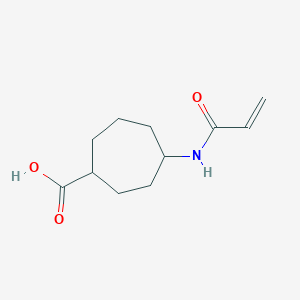
![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
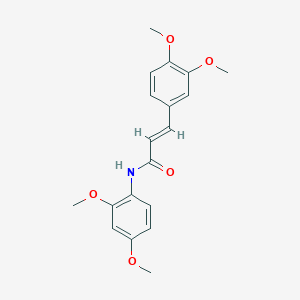
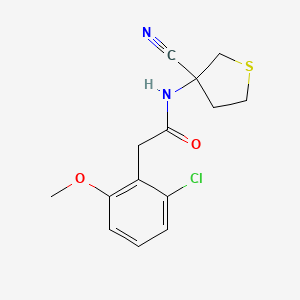
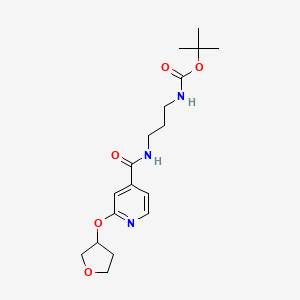

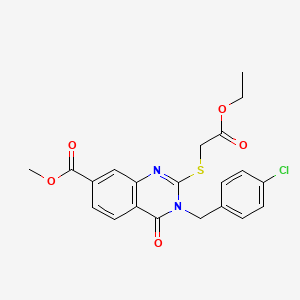
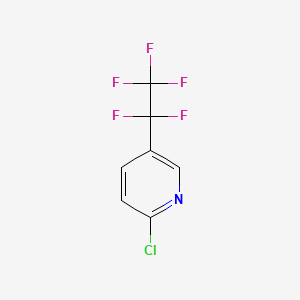
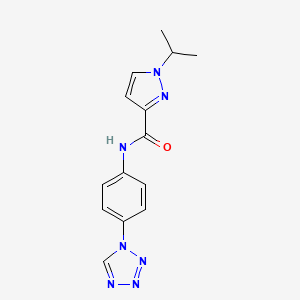

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)
![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2829978.png)